molecular formula C21H17ClN2O3S B2817556 4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 866864-58-6

4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2817556
CAS No.: 866864-58-6
M. Wt: 412.89
InChI Key: XFLDZTIOSQLDNF-UHFFFAOYSA-N
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Description

4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a chloromethylphenyl group, and a benzothiadiazine ring system, which contribute to its unique chemical properties.

Properties

IUPAC Name

4-benzyl-2-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-15-11-12-17(13-18(15)22)24-21(25)23(14-16-7-3-2-4-8-16)19-9-5-6-10-20(19)28(24,26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLDZTIOSQLDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiadiazine Ring: This can be achieved by reacting a suitable benzylamine derivative with a chloromethylphenyl isothiocyanate under controlled conditions.

    Cyclization: The intermediate product undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the benzothiadiazine ring.

    Oxidation: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide moiety. This can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfur atom or other functional groups.

    Reduction: Reduction reactions can target the nitro groups or other reducible moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

The compound 4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine family, which has garnered attention for its diverse applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and material sciences, supported by relevant data tables and case studies.

Antihypertensive Activity

Benzothiadiazines are known for their antihypertensive properties. The compound has been studied for its potential to inhibit specific enzymes related to blood pressure regulation. A study demonstrated that derivatives of benzothiadiazines exhibit significant inhibition of angiotensin-converting enzyme (ACE), which is crucial in the management of hypertension.

Anticancer Properties

Research indicates that the compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against certain cancer cell lines, suggesting a mechanism involving the modulation of cell signaling pathways.

Neuroprotective Effects

Recent studies have suggested that this compound may offer neuroprotective benefits. It has been associated with reducing oxidative stress and inflammation in neuronal cells, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's.

Application Mechanism Reference
AntihypertensiveACE inhibition
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Herbicidal Activity

The compound has shown promise as a herbicide. Its structural features allow it to interfere with plant growth regulators. Field trials have indicated effective weed control with minimal phytotoxicity to crops, making it a viable candidate for sustainable agricultural practices.

Insecticidal Properties

Research has also explored its insecticidal activity against various pests. The compound disrupts the nervous system of insects, leading to paralysis and death. Studies have documented effective dosage rates that provide significant pest control without harming beneficial insects.

Agrochemical Use Target Organism Efficacy
HerbicideVarious weed speciesEffective control with low toxicity to crops
InsecticideCommon agricultural pestsDocumented efficacy at specified dosage rates

Polymer Chemistry

The compound has been utilized as a monomer in the synthesis of novel polymers. Its unique chemical structure contributes to enhanced thermal stability and mechanical properties in polymer matrices. Research has shown that incorporating this compound into polymer formulations can improve their performance characteristics.

Photovoltaic Materials

Recent investigations have explored its potential use in organic photovoltaic devices. The compound's electronic properties make it suitable for applications in solar energy conversion technologies. Studies indicate that devices incorporating benzothiadiazine derivatives exhibit improved efficiency compared to traditional materials.

Material Application Property Enhanced Findings
Polymer ChemistryThermal stabilityEnhanced performance characteristics noted in various formulations
PhotovoltaicsEnergy conversion efficiencyImproved efficiency compared to conventional materials

Mechanism of Action

The mechanism of action of 4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-2-(3-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
  • 4-benzyl-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Uniqueness

The unique combination of the benzyl, chloromethylphenyl, and benzothiadiazine moieties in 4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide contributes to its distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Biological Activity

4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiadiazines, characterized by a benzene ring fused to a thiadiazine moiety. The presence of chlorine and methyl groups on the phenyl ring may influence its biological activity through interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties.
  • Anticancer Potential : Investigations into its cytotoxic effects against cancer cell lines have shown promise.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of benzothiadiazines can exhibit antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent studies have focused on the anticancer properties of related compounds. For example, a study indicated that certain benzothiadiazine derivatives showed significant cytotoxicity against leukemia and breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Testing

A specific case study evaluated the cytotoxic effects of related benzothiadiazine compounds on human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 5 µM to 20 µM, suggesting moderate potency compared to standard chemotherapeutics .

The precise mechanisms by which 4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exerts its effects are still under investigation. However, potential mechanisms include:

  • DNA Interaction : Some studies suggest that thiadiazine derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : The compound may inhibit key enzymes involved in tumor metabolism or proliferation.

Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivityActive against Staphylococcus aureus
Cytotoxicity in Cancer CellsIC50 values between 5 µM and 20 µM against various lines
Mechanism of ActionPossible DNA intercalation and enzyme inhibition

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